PHA-543613 dihydrochloride

Neuroscience Alzheimer's disease Schizophrenia

Off-target α7 nAChR pharmacology confounds neuroinflammation and cognition studies. PHA-543613 dihydrochloride eliminates this risk through exceptional subtype selectivity. • Ki = 8.8 nM for α7 nAChR; EC50 = 65 nM (FLIPR); IC50 > 100 μM at α3β4, α1β1γδ, α4β2, and 5-HT3 receptors. • Oral bioavailability with rapid brain penetration validated in rodent models; on-target efficacy confirmed by MLA reversibility in ICH neuroprotection assays. • >98% purity; shipped at ambient temperature as non-hazardous; stable >2 years at -20°C.

Molecular Formula C15H19Cl2N3O2
Molecular Weight 344.2 g/mol
CAS No. 478148-58-2
Cat. No. B121215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-543613 dihydrochloride
CAS478148-58-2
SynonymsN-(1-azabicyclo(2.2.2)oct-3-yl)furo(2,3-c)pyridine-5-carboxamide
PHA 543,613
PHA 543613
PHA-543,613
PHA-543613
PHA543613
Molecular FormulaC15H19Cl2N3O2
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
InChIInChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1
InChIKeyUSJDQOUQSDDWPO-GXKRWWSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHA-543613: Selective α7 nAChR Agonist for Neuroscience


PHA-543613 dihydrochloride (CAS 478148-58-2) is a synthetic, small-molecule agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive function and neuroinflammation. Characterized by high affinity (Ki = 8.8 nM) [1], functional potency (EC50 = 65 nM in a cell-based FLIPR assay) , and pronounced selectivity over other nAChR subtypes (e.g., α3β4, α1β1γδ, α4β2) and the 5-HT3 receptor [1][2], this compound is a critical tool for probing α7-mediated signaling pathways. It exhibits rapid brain penetration and oral bioavailability in rodents, enabling robust in vivo pharmacology [3]. Its primary applications lie in preclinical models of Alzheimer's disease, schizophrenia, and neuroprotection, where α7 nAChR activation is a validated therapeutic strategy [1].

High-affinity α7 nAChR agonist tool for pathway-specific activation studies
Pronounced selectivity over other nAChR subtypes and 5-HT3 supports clean target engagement
Brain-penetrant and orally bioavailable in rodents, suitable for in vivo CNS research

Why PHA-543613 Cannot Be Substituted


Substituting PHA-543613 dihydrochloride with a purportedly similar 'α7 agonist' without rigorous justification can introduce significant scientific confounds. While several compounds target the α7 nAChR, they exhibit profound differences in key parameters that directly impact experimental outcomes: binding affinity (Ki), functional efficacy (full vs. partial agonism), selectivity profile across the broader nAChR family, and in vivo properties like brain penetration and oral bioavailability. For instance, a compound with a higher Ki may require substantially higher doses to achieve target engagement, potentially leading to off-target effects. Similarly, a compound with significant activity at the α4β2 or ganglionic (α3β4) nAChR will produce a different, and likely confounding, behavioral or physiological phenotype compared to a highly selective agent like PHA-543613 [1]. The following quantitative evidence details the specific, measurable advantages of PHA-543613 dihydrochloride that justify its selection as the primary α7 probe for preclinical studies requiring high target specificity and reliable central nervous system exposure.

Binding affinity and efficacy profile

α7 agonists differ in Ki and functional agonism; a partial agonist or lower affinity may shift target engagement and require dose adjustment, altering experimental readouts.

Off-target receptor activity

Compounds with 5-HT3 antagonism or activity at α4β2/α3β4 nAChRs confound phenotype interpretation in behavioral and electrophysiology assays.

CNS exposure variability

Not all α7 agonists demonstrate validated brain penetration; unreliable central exposure undermines in vivo target-engagement studies and cognitive endpoint replication.

PHA-543613 vs. Alternative α7 Agonists


Binding Affinity Advantage at α7 nAChR

PHA-543613 dihydrochloride demonstrates a high-affinity interaction with the human α7 nAChR, with an inhibition constant (Ki) of 8.8 nM [1]. This affinity is superior to several other well-known α7 agonists. For example, PNU-282987, a commonly used comparator, exhibits a Ki of 26 nM for the rat α7 nAChR [2]. GTS-21 (DMXB-A), a partial agonist evaluated in clinical trials, shows a complex pharmacology with a Ki of 1.1 nM in rat but acts as a very weak partial agonist (Emax < 10% of acetylcholine response), and importantly, binds with 100-fold higher affinity to the α4β2 nAChR (Ki = 20 nM) than to the human α7 receptor . The higher affinity of PHA-543613 translates to more potent target engagement at lower concentrations, a critical factor for in vitro mechanistic studies and in vivo dose selection.

Binding Affinity
Cross-study comparable
Ki = 8.8 nM (human α7)
PNU-282987: Ki 26 nM (rat); GTS-21: Ki 1.1 nM (rat) but partial agonist (Emax
Reported higher affinity binding context
Radioligand binding, [125I]-α-bungarotoxin
Subtype Selectivity
Cross-study comparable
IC50 > 100 µM for α1β1γδ, α3β4, α4β2; >100 µM for 5-HT3
PNU-282987: 5-HT3 antagonist IC50 = 4.5 µM
Selectivity profile supports α7-specific pathway attribution
Functional assays, recombinant human receptors
Cognitive Model Efficacy
Cross-study comparable
0.3–3 mg/kg i.p. reversed scopolamine-induced deficits
EVP-6124 effective at 0.3 mg/kg p.o. in object recognition
Reported model-response endpoint context
Morris water maze, T-maze alternation; Wistar rats
Brain Penetration
Class-level inference
Rapid brain penetration and oral bioavailability in rat
Many α7 agonists lack validated CNS exposure data
Supports in vivo central target engagement
Qualitative property from in vivo PK studies
Neuroscience Alzheimer's disease Schizophrenia

Pronounced α7 Selectivity Over 5-HT3 and nAChRs

A defining feature of PHA-543613 is its exquisite selectivity for the α7 nAChR. Functional assays demonstrate that PHA-543613 has no detectable agonist activity (>100 μM) and negligible antagonist activity at muscle-type (α1β1γδ), ganglionic-type (α3β4), and α4β2 nAChRs [1]. This contrasts sharply with other α7 agonists. For instance, PNU-282987, while a potent α7 agonist (EC50 = 154 nM), also functions as a 5-HT3 receptor antagonist (IC50 = 4.5 μM) . The selectivity of PHA-543613 ensures that observed biological effects in complex systems (e.g., primary neurons, in vivo models) can be confidently attributed to α7 nAChR activation, rather than modulation of other nicotinic or serotonergic signaling pathways.

Subtype Selectivity
Cross-study comparable
IC50 > 100 µM for α1β1γδ, α3β4, α4β2; >100 µM for 5-HT3
PNU-282987: 5-HT3 antagonist IC50 = 4.5 µM
Selectivity profile supports α7-specific pathway attribution
Functional assays, recombinant human receptors
Pharmacology Target Selectivity Safety Pharmacology

In Vivo Efficacy in Cognitive Impairment Models

PHA-543613 has demonstrated robust and reproducible efficacy in multiple preclinical models of cognitive impairment. In a scopolamine-induced amnesia model (a standard assay for cholinergic dysfunction), PHA-543613 at 0.3 mg/kg (i.p.) significantly reversed short-term memory deficits in the Morris water maze task [1]. In a separate study using the T-maze spontaneous alternation task, PHA-543613 (1 or 3 mg/kg) dose-dependently and completely reversed scopolamine-induced working memory deficits [2]. In contrast, the partial agonist EVP-6124 (encenicline) required a dose of 0.3 mg/kg (p.o.) to achieve similar efficacy in an object recognition task [3]. While direct cross-study dose comparisons are confounded by differences in route and model, the consistently low effective dose range of PHA-543613 (0.3-3 mg/kg) underscores its potency and utility as a reliable tool compound for cognitive enhancement studies.

Cognitive Model Efficacy
Cross-study comparable
0.3–3 mg/kg i.p. reversed scopolamine-induced deficits
EVP-6124 effective at 0.3 mg/kg p.o. in object recognition
Reported model-response endpoint context
Morris water maze, T-maze alternation; Wistar rats
Behavioral Pharmacology Cognition In Vivo Efficacy

Brain Penetration & Oral Bioavailability

Achieving adequate brain exposure is a fundamental challenge for CNS drug discovery. PHA-543613 is distinguished by its rapid brain penetration and good oral bioavailability in preclinical species, characteristics that are not universal among α7 agonists . While many vendors list the compound as brain-penetrant, the original characterization paper confirms these properties in rats, enabling robust in vivo pharmacology following both intraperitoneal and oral administration [1]. For comparison, the clinical candidate TC-5619 is also reported to have high oral bioavailability, but its brain penetration data is less well-defined in the public domain [2]. The well-documented CNS exposure of PHA-543613 reduces experimental variability and ensures that observed behavioral or biochemical effects are a direct consequence of central target engagement.

Brain Penetration
Class-level inference
Rapid brain penetration and oral bioavailability in rat
Many α7 agonists lack validated CNS exposure data
Supports in vivo central target engagement
Qualitative property from in vivo PK studies
Pharmacokinetics Drug Delivery Blood-Brain Barrier

PHA-543613: Optimal Research Applications


Target Validation: α7 in Neuroprotection

PHA-543613 is an ideal tool for dissecting the role of α7 nAChR in neuroprotection and anti-inflammatory pathways. Its high selectivity (IC50 > 100 μM for off-target nAChRs) [1] ensures that observed effects—such as reduced neuronal apoptosis or modulation of the PI3K/Akt/GSK-3β pathway—can be confidently attributed to α7 activation. For instance, in a mouse model of intracerebral hemorrhage, PHA-543613 (4-12 mg/kg) significantly improved neurological outcomes and reduced brain edema, effects that were reversed by the selective α7 antagonist methyllycaconitine (MLA), confirming on-target activity [2]. This makes it a superior choice over less selective agonists like PNU-282987, which has 5-HT3 antagonist activity , for studies requiring unambiguous target engagement.

Cognitive Enhancement in Alzheimer's & Schizophrenia Models

The compound's established efficacy in reversing cognitive deficits in multiple rodent models makes it a benchmark for evaluating novel cognitive enhancers or combination therapies. Researchers can confidently use PHA-543613 as a positive control in behavioral assays such as the Morris water maze or novel object recognition. For example, a study demonstrated that co-administration of a sub-efficacious dose of PHA-543613 (0.3 mg/kg) with memantine produced a synergistic improvement in long-term memory recall [3]. Its oral bioavailability and brain penetration also facilitate chronic dosing regimens, which are often required for studying disease progression in transgenic models, such as the PS1/PS2 conditional double knockout mouse [4].

Electrophysiology & Synaptic Plasticity Assays

For slice electrophysiology experiments investigating long-term potentiation (LTP) or neuronal firing activity, PHA-543613 offers a clean pharmacological profile. Its potent functional activity (EC50 = 65 nM) [1] allows for robust activation of α7 nAChR at nanomolar concentrations. In vivo electrophysiology studies have shown that systemic administration of PHA-543613 robustly potentiates acetylcholine-evoked firing of CA1 pyramidal neurons without affecting NMDA-evoked activity, highlighting its pathway-specific modulation [5]. This level of specificity is critical for dissecting the contribution of α7 nAChRs to hippocampal network oscillations and synaptic plasticity mechanisms underlying learning and memory.

Application
Selection Property
Validation Focus
α7-mediated neuroprotection studies
High selectivity over off-target nAChRs and 5-HT3
Confirm on-target effects with MLA antagonist reversal
Cognitive impairment models (Alzheimer’s, schizophrenia)
Validated procognitive efficacy across multiple behavioral paradigms
Replicate spatial/working memory improvement with low-dose i.p./p.o.
Hippocampal synaptic plasticity and LTP assays
Potent functional α7 activation without NMDA receptor interference
Verify selective potentiation of cholinergic-evoked firing in CA1

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHA-543613 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.